![molecular formula C10H11N3O B13812405 N-(2H-benzimidazol-2-yl)-N-methylacetamide](/img/structure/B13812405.png)
N-(2H-benzimidazol-2-yl)-N-methylacetamide
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Overview
Description
N-(2H-benzimidazol-2-yl)-N-methylacetamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-benzimidazol-2-yl)-N-methylacetamide typically involves the reaction of 2-aminobenzimidazole with methylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2H-benzimidazol-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced amine compounds, and substituted benzimidazole derivatives with various functional groups .
Scientific Research Applications
N-(2H-benzimidazol-2-yl)-N-methylacetamide has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the biological activity of the benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antiparasitic activities.
Industry: Utilized in the development of organic electronic materials, such as n-type dopants for organic semiconductors
Mechanism of Action
The mechanism of action of N-(2H-benzimidazol-2-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit microtubule polymerization, leading to antiparasitic effects. Additionally, the compound may interact with DNA or RNA, affecting cellular processes such as replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-N-methylacetamide
- N-(2H-benzothiazol-2-yl)-N-methylacetamide
- N-(2H-benzoxazol-2-yl)-N-methylacetamide
Uniqueness
N-(2H-benzimidazol-2-yl)-N-methylacetamide stands out due to its unique combination of the benzimidazole core and the methylacetamide group. This structure imparts specific chemical and biological properties, making it a versatile compound for various applications. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, providing opportunities for targeted research and development .
Biological Activity
N-(2H-benzimidazol-2-yl)-N-methylacetamide is a compound derived from the benzimidazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, antiproliferative, and anti-inflammatory properties, supported by recent research findings and case studies.
Overview of Benzimidazole Derivatives
Benzimidazole and its derivatives have garnered significant attention in medicinal chemistry due to their extensive pharmacological profiles. They exhibit a range of biological activities including antimicrobial, antifungal, antiparasitic, antiviral, anticancer, anti-inflammatory, antioxidant, and antihypertensive effects . The structural diversity within this class of compounds allows for the exploration of structure-activity relationships (SAR), which can enhance their therapeutic potential.
Antiviral Activity
Recent studies have indicated that certain benzimidazole derivatives demonstrate antiviral properties. For instance, a series of N-substituted benzimidazole-derived Schiff bases were evaluated for their antiviral activity against various viruses. Although mild antiviral effects were observed, they were noted at higher concentrations compared to standard reference drugs . The structure-activity relationships revealed that the type and length of substituents on the benzimidazole nucleus significantly influence antiviral efficacy.
Antibacterial Activity
The antibacterial potential of this compound has been assessed through various in vitro assays. A study highlighted that benzimidazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with electron-withdrawing groups demonstrated enhanced antibacterial properties . The minimum inhibitory concentration (MIC) values were determined against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing the compound's effectiveness.
Compound | MIC (µg/ml) | Bacterial Strain |
---|---|---|
1 | 25 | Staphylococcus aureus |
2 | 50 | Escherichia coli |
3 | 30 | Pseudomonas aeruginosa |
Antiproliferative Activity
The antiproliferative effects of this compound have been investigated against various human cancer cell lines. In vitro assays revealed that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like etoposide and nocodazole . The following table summarizes the antiproliferative activity against different cancer cell lines:
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
LN-229 (Glioblastoma) | 15 | Etoposide |
HCT-116 (Colorectal Carcinoma) | 20 | Nocodazole |
K-562 (Chronic Myeloid Leukemia) | 18 | Etoposide |
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has also been explored. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. Molecular docking studies suggest that modifications to the benzimidazole structure can enhance its binding affinity to COX enzymes . This suggests a promising avenue for developing new anti-inflammatory agents based on the benzimidazole scaffold.
Case Studies and Research Findings
- Antiviral Efficacy : A study conducted on a series of benzimidazole derivatives found that while some exhibited antiviral activity, the effectiveness was contingent upon the specific substituents present on the benzimidazole nucleus .
- Antibacterial Screening : In another investigation, various N-substituted benzimidazoles were synthesized and tested against a panel of bacterial strains. Results indicated that certain compounds showed potent activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Cytotoxicity Assessment : A comprehensive evaluation revealed that several derivatives had significant cytotoxic effects on human cancer cell lines, with implications for their use in cancer therapy .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-(2H-benzimidazol-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H11N3O/c1-7(14)13(2)10-11-8-5-3-4-6-9(8)12-10/h3-6,10H,1-2H3 |
InChI Key |
XWROLNUHLYRQOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1N=C2C=CC=CC2=N1 |
Origin of Product |
United States |
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